molecular formula C18H25N3O6 B1361008 [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-34-2

[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No. B1361008
M. Wt: 379.4 g/mol
InChI Key: FVMNLZZJTNOWGN-UHFFFAOYSA-N
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Description

[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • Mannich Reaction and Antimicrobial Activity : A study explored the synthesis of 1,2,4-triazol-3-one derivatives, involving compounds with structures similar to the requested chemical. These compounds demonstrated significant antimicrobial activity, indicating potential applications in this area (Fandaklı et al., 2012).

  • Synthesis of Pyridine Derivatives : Another study focused on synthesizing new pyridine derivatives, including compounds with piperazine and 4-methoxyphenylpiperazine, similar to the requested compound. These showed considerable antibacterial activity, suggesting a potential for use in antimicrobial applications (Patel & Agravat, 2009).

Synthesis and Characterization

  • Synthesis of Triazole Derivatives : Research on the synthesis of new 1,2,4-Triazole derivatives includes the synthesis of compounds with structures related to the requested chemical. These studies provide insights into the synthetic pathways and potential applications of such compounds (Bektaş et al., 2007).

  • Crystal Structure Analysis : A study on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, which shares structural similarities with the requested compound, provides detailed insights into the molecular conformation and crystallographic characteristics of such compounds (Faizi et al., 2016).

Biological Activities

  • Antihelminthic Activity : Piperazine derivatives, including compounds structurally related to the requested chemical, have been studied for their antihelminthic activity. Some derivatives demonstrated high efficacy against parasites like Trichinella spiralis (Mavrova et al., 2006).

  • Tocolytic Activity : A compound with a structure similar to the requested chemical, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, showed significant inhibition of contractions in uterine smooth muscle, indicating potential tocolytic activity (Lucky & Omonkhelin, 2009).

properties

IUPAC Name

2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-3-27-18(25)20-10-8-19(9-11-20)16(22)12-21(13-17(23)24)14-4-6-15(26-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNLZZJTNOWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116914
Record name 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

CAS RN

1142205-34-2
Record name 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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